N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
CAS No.:
Cat. No.: VC14808243
Molecular Formula: C18H25N5O2
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N5O2 |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C18H25N5O2/c1-25-16-8-4-3-7-15(16)12-19-17(24)11-18(9-5-2-6-10-18)13-23-14-20-21-22-23/h3-4,7-8,14H,2,5-6,9-13H2,1H3,(H,19,24) |
| Standard InChI Key | HLGDLZYAGIDXRG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CNC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a central acetamide backbone substituted with a 1-(1H-tetrazol-1-ylmethyl)cyclohexyl group and an N-(2-methoxybenzyl) moiety. Key structural elements include:
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Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric replacement of carboxylic acids in drug design .
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Cyclohexyl group: A six-membered aliphatic ring conferring conformational rigidity and lipophilicity.
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2-Methoxybenzyl group: An aromatic substituent with electron-donating methoxy (-OCH₃) functionality, influencing solubility and receptor binding.
Physicochemical Properties
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide likely follows a multi-step approach, as observed in analogous tetrazole-acetamide derivatives :
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Cyclohexylamine Functionalization:
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Reaction of cyclohexylamine with chloroacetyl chloride yields 2-chloro-N-cyclohexylacetamide.
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Subsequent nucleophilic substitution with sodium azide introduces the tetrazole ring.
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Methoxybenzyl Group Incorporation:
Key Reactions
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Oxidation: The tetrazole ring resists oxidation, but the acetamide’s methylene group may form ketones under strong oxidizing conditions (e.g., KMnO₄).
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a secondary amine .
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Electrophilic Substitution: The methoxybenzyl aromatic ring undergoes nitration or sulfonation at the para position .
Industrial and Research Applications
Pharmaceutical Development
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Drug Candidates: Serves as a scaffold for non-peptidic ACE inhibitors or antimicrobial agents .
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Prodrug Design: The tetrazole’s metabolic stability enhances oral bioavailability in preclinical models .
Material Science
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Coordination Polymers: Tetrazole rings act as ligands for metal-organic frameworks (MOFs) with gas storage applications .
Future Directions
Research Gaps
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In Vivo Pharmacokinetics: Absence of absorption, distribution, metabolism, and excretion (ADME) data.
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Target Identification: High-throughput screening needed to identify protein targets.
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